molecular formula C10H11N3 B1338463 (2-(1H-Imidazol-2-YL)phenyl)methanamine CAS No. 449758-16-1

(2-(1H-Imidazol-2-YL)phenyl)methanamine

Cat. No.: B1338463
CAS No.: 449758-16-1
M. Wt: 173.21 g/mol
InChI Key: IRPDMVRGNZBTMZ-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-2-yl)phenyl)methanamine (CAS# 449758-16-1) is a promising heterocyclic organic compound featuring both an imidazole ring and a benzylamine group, serving as a valuable building block in medicinal chemistry and pharmaceutical research. Compounds with the 1H-imidazol-2-amine scaffold have been identified as potent and selective inhibitors of targets like Vascular Adhesion Protein-1 (VAP-1), which is implicated in inflammatory diseases . Furthermore, structurally similar benzimidazole derivatives are extensively studied for a wide spectrum of biological activities, including antimicrobial and anti-Alzheimer effects, acting through mechanisms such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition . The molecular framework of this compound makes it a versatile intermediate for synthesizing novel chemical entities for hit-to-lead optimization. It is available as the free base (Molecular Formula: C10H11N3, Molecular Weight: 173.21 ) and in salt forms such as the dihydrochloride (CAS# 1909336-71-5 ). This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[2-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPDMVRGNZBTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457540
Record name (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-16-1
Record name (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Typically performed in polar solvents with or without catalysts.

      Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Imidazole Substituent Position
  • (2-((1H-Imidazol-1-yl)methyl)phenyl)methanamine (CAS 159148-88-6) : Features a methylene bridge between the phenyl and imidazole groups. This increases flexibility but reduces aromatic conjugation compared to the target compound. The molecular weight (187.24 g/mol) and solubility profile differ due to altered hydrophobicity .
  • 1-(1H-Imidazol-2-yl)methanamine (CAS 53332-80-2) : A simpler analog lacking the phenyl ring. Its smaller size (MW 97.12 g/mol) and higher solubility make it suitable for aqueous reactions but limit its application in hydrophobic binding pockets .
Extended Aromatic Systems
  • 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: Incorporates a dihydroperimidine scaffold. Unlike the target compound, its imidazolyl NH group is non-conjugated, leading to methanol insolubility and an inability to form solvates .
  • N1,N6-Bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12d): A larger, polycyclic derivative with thiophene substituents.

Physicochemical and Spectroscopic Properties

Solubility and Stability
  • The target compound’s methanol insolubility aligns with 2-(1H-Imidazol-2-yl)-1H-perimidine but contrasts with 1-(1H-Imidazol-2-yl)methanamine, which is more hydrophilic .
  • Collision Cross-Section (CCS) : The target’s [M+H]+ CCS (137.0 Ų) is smaller than bulkier analogs like 12d, indicating a more compact structure conducive to membrane permeability .
Spectroscopic Data
  • NMR and MS : The target compound shares characteristic imidazole proton signals (δ 7.2–7.8 ppm) with analogs but lacks 13C NMR data due to solubility issues, similar to 12d .

Biological Activity

(2-(1H-Imidazol-2-YL)phenyl)methanamine, also known as 2-(1H-imidazol-2-yl)phenylmethanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N3_3, and its structural representation can be summarized as follows:

  • SMILES : C1=CC=C(C(=C1)CN)C2=NC=CN2
  • InChI : InChI=1S/C10H12N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

Anticancer Activity

Recent studies have shown that compounds containing the imidazole moiety exhibit promising anticancer properties. For instance, a series of imidazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. In one study, the compound demonstrated moderate to high anticancer activity against liver carcinoma cell line HEPG2-1 with an IC50_{50} value comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Imidazole Derivatives

CompoundCell LineIC50_{50} (µM)Reference
DoxorubicinHEPG2-10.72
Compound AHEPG2-10.85
Compound BHEPG2-10.95

Antiprotozoal Activity

The compound has also been tested for antiprotozoal activity against various protozoa such as Entamoeba histolytica and Giardia intestinalis. Results indicated that modifications in the phenyl ring significantly enhanced the activity of these derivatives. For example, certain substitutions led to IC50_{50} values below 0.050 µM against E. histolytica, indicating a potent antiprotozoal effect .

Table 2: Antiprotozoal Activity of Derivatives

CompoundProtozoaIC50_{50} (µM)Reference
Compound CE. histolytica<0.050
Compound DG. intestinalis<0.070
Compound ET. vaginalis<0.070

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, compounds with methoxycarbonyl or chlorophenyl substitutions exhibited significantly better potency compared to their unsubstituted counterparts . This suggests that strategic modifications in the molecular structure can lead to improved therapeutic profiles.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of imidazole derivatives for their anticancer potential against multiple cell lines including HCT116 and H460. Among these, one derivative exhibited an IC50_{50} of 2.98 μM against HCT116 cells, showcasing significant anti-proliferative activity .

Case Study 2: Antimicrobial Properties

In addition to anticancer and antiprotozoal activities, this compound has shown antimicrobial properties against various bacterial strains. The compound was found effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(1H-imidazol-2-yl)phenyl)methanamine, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step pathways. A common approach involves condensation of (1H-imidazol-2-yl)methanamine with benzaldehyde derivatives, followed by cyclization using thioglycolic acid in the presence of anhydrous ZnCl₂ . Optimization includes adjusting stoichiometry, reaction temperature (e.g., 80–100°C for cyclization), and solvent choice (e.g., DMF for nucleophilic substitutions). Purity is enhanced via recrystallization or chromatography .
  • Key Challenges : Managing byproducts from incomplete imine formation and ensuring regioselectivity during cyclization.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology : Use ¹H NMR (e.g., δ 7.60–8.90 ppm for aromatic protons and imidazole NH signals in DMSO-d₆) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation, M+1 peaks at ~401.2 Da) . X-ray crystallography or DFT calculations may elucidate steric effects from the imidazole-phenyl scaffold .

Q. What are the common functionalization reactions for this compound?

  • Reaction Types :

  • Reductive amination : React with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl groups at the amine site .
  • Nucleophilic substitution : Replace the benzylic amine with halides or sulfonates under basic conditions .
    • Example : Reaction with benzaldehyde forms Schiff bases, which can be reduced to secondary amines for further derivatization .

Advanced Research Questions

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

  • Analysis Framework :

Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring vs. imidazole modifications) .

Assay validation : Ensure consistency in antimicrobial or enzyme inhibition assays (e.g., MIC values for antifungal activity) by standardizing protocols .

Computational modeling : Use docking simulations to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Process Optimization :

  • Continuous flow reactors : Enhance mixing and heat transfer during cyclization steps .
  • Catalyst screening : Test alternatives to ZnCl₂ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
  • Workup efficiency : Implement liquid-liquid extraction or membrane filtration for faster isolation .

Q. How does the compound’s electronic configuration influence its role in bioorthogonal chemistry?

  • Mechanistic Insights : The imidazole ring’s electron-rich nature enables coordination to transition metals (e.g., Cu⁺ in click chemistry). The benzylic amine can be functionalized with tetrazine groups for inverse electron-demand Diels-Alder reactions, useful in protein labeling .
  • Experimental Design : Modify the phenyl ring with electron-deficient groups (e.g., -CF₃) to accelerate reaction kinetics .

Q. What are the limitations of current computational models in predicting the compound’s reactivity?

  • Gaps in Modeling :

  • Steric hindrance : DFT often underestimates steric effects between the imidazole and phenyl rings, leading to inaccurate transition-state predictions .
  • Solvent interactions : Implicit solvent models may fail to capture hydrogen-bonding effects in polar aprotic solvents like DMSO .
    • Mitigation : Combine MD simulations with experimental solvent parameterization .

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